N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. The oxadiazole ring is substituted with a 3-methoxyphenyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(9-13)17-20-21-18(26-17)19-16(22)11-5-6-14-15(10-11)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSYVPRWRPIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the dihydrobenzo dioxine moiety is often synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the oxadiazole ring produces amine derivatives .
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues with Varying Oxadiazole Substituents
Key Compounds :
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 891137-31-8) Molecular Formula: C₁₇H₁₁Cl₂N₃O₄ Key Differences: Replaces the 3-methoxyphenyl group with a 2,5-dichlorophenyl substituent.
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19)
- Molecular Formula : C₂₃H₁₆F₃N₃O₄
- Key Differences : Incorporates a trifluoromethyl (-CF₃) group on the benzamide ring. The -CF₃ group improves metabolic stability and may enhance binding to hydrophobic enzyme pockets .
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8v)
- Molecular Formula : C₂₀H₁₇N₅O₄S
- Key Differences : Features a sulfanyl acetamide linker and an indole substituent. The sulfanyl group may improve solubility but could reduce bioavailability due to increased molecular weight .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential anticancer properties and other biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, cytotoxicity in various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxine moiety and an oxadiazole ring. Its molecular formula is with a molecular weight of 342.35 g/mol. The presence of the methoxyphenyl group is significant for its biological activity.
Key Properties:
- Molecular Weight: 342.35 g/mol
- LogP (Partition Coefficient): 3.457
- Water Solubility (LogSw): -3.64
- Polar Surface Area: 92.54 Ų
Research indicates that compounds containing the oxadiazole moiety exhibit various mechanisms of action against cancer cells. These include:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis.
- Targeting Specific Pathways: It may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 1.18 ± 0.14 | |
| HEPG2 (Liver) | 0.67 | |
| SW1116 (Colon) | 0.80 | |
| BGC823 (Stomach) | 0.87 | |
| PC-3 (Prostate) | 0.95 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole and benzodioxine portions can significantly affect the compound's potency and selectivity. For instance:
- Methoxy Substituents: The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Oxadiazole Variants: Different substitutions on the oxadiazole ring can lead to variations in biological activity.
Case Studies and Research Findings
Several studies have been conducted to explore the anticancer potential of similar compounds:
- Zhang et al.'s Study (2023): Investigated a series of oxadiazole derivatives and found that certain compounds exhibited IC50 values lower than established chemotherapeutics like staurosporine .
- Arafa et al.'s Research: Focused on substituted oxadiazoles showing promising cytotoxicity against multiple cancer types, indicating a potential for this compound to be developed further as an anticancer agent .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
Synthesis optimization requires careful control of reaction conditions, such as solvent choice (e.g., DMF for solubility and reactivity), temperature (often 80–120°C for cyclization steps), and stoichiometric ratios of intermediates. Multi-step protocols typically involve coupling reactions between benzodioxine-carboxamide precursors and functionalized oxadiazole intermediates. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring purity at each stage .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation combines spectroscopic techniques:
- NMR (1H/13C) to confirm substitution patterns on the benzodioxine and oxadiazole rings.
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- IR spectroscopy to identify key functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) due to structural similarities to known inhibitors. Use fluorometric or colorimetric readouts at concentrations ranging from 1–100 µM. Include positive controls (e.g., acarbose for α-glucosidase) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, hydroxyl) to modulate electronic effects.
- Scaffold hybridization : Integrate pharmacophores from bioactive analogs (e.g., benzofuran or thiadiazole moieties) to target multiple pathways.
- Molecular docking : Pre-screen modifications using software like AutoDock Vina against target enzymes (e.g., α-glucosidase PDB: 2ZE0) to prioritize synthetic efforts .
Q. What experimental approaches resolve contradictions between in vitro and in silico activity data?
Discrepancies often arise from solubility or membrane permeability issues. Address this by:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles.
- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption.
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450 interactions. Adjust substituents (e.g., methyl groups) to improve metabolic resistance .
Q. How can researchers elucidate the mechanism of action for this compound’s enzyme inhibition?
Employ kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For irreversible binding, use time-dependent inactivation studies. Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Pair with proteomic profiling to identify off-target effects .
Methodological Challenges
Q. What strategies mitigate degradation during long-term stability studies?
- Storage conditions : Lyophilize the compound and store at -20°C under inert gas (N₂/Ar).
- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring).
- Excipient screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to stabilize labile groups .
Q. How can computational models predict pharmacokinetic properties for this compound?
Use tools like SwissADME or pkCSM to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
